molecular formula C8H12ClNO4 B12377806 Eglumegad (hydrochloride)

Eglumegad (hydrochloride)

Cat. No.: B12377806
M. Wt: 221.64 g/mol
InChI Key: XZLCJPCFWPIGEU-PLFKSMQJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eglumegad (hydrochloride) involves the preparation of its core structure, which is a bicyclic amino acid. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Eglumegad (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Eglumegad (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Eglumegad (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the function of mGlu2/3 receptors.

    Biology: Investigated for its neuroprotective effects and ability to modulate neurotransmitter release.

    Medicine: Potential therapeutic agent for treating anxiety, drug addiction, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs targeting mGlu2/3 receptors

Mechanism of Action

Eglumegad (hydrochloride) acts as a selective agonist for group II metabotropic glutamate receptors (mGlu2/3). By binding to these receptors, it modulates the release of neurotransmitters such as glutamate, thereby exerting its anxiolytic and neuroprotective effects. The compound also interacts with other molecular targets and pathways, including the hypothalamic-pituitary-adrenal axis, which plays a role in stress response .

Comparison with Similar Compounds

Similar Compounds

    LY379268: Another selective agonist for mGlu2/3 receptors with similar neuroprotective properties.

    LY341495: An antagonist for mGlu2/3 receptors, used to study the opposite effects of receptor activation.

Uniqueness

Eglumegad (hydrochloride) is unique due to its high potency and selectivity for mGlu2/3 receptors, making it a valuable tool for research and potential therapeutic applications. Its ability to protect neurons from NMDA toxicity and modulate neurotransmitter release distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H12ClNO4

Molecular Weight

221.64 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO4.ClH/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H/t3-,4-,5-,8-;/m0./s1

InChI Key

XZLCJPCFWPIGEU-PLFKSMQJSA-N

Isomeric SMILES

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.Cl

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N.Cl

Origin of Product

United States

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